N-(4-Chlorophenyl)-1,2-diazepane-1-carbothioamide
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Overview
Description
N-(4-Chlorophenyl)-1,2-diazepane-1-carbothioamide is a chemical compound that belongs to the class of diazepanes It features a diazepane ring substituted with a 4-chlorophenyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,2-diazepane-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the diazepane ring . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1,2-diazepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-1,2-diazepane-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1,2-diazepane-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
Uniqueness
N-(4-Chlorophenyl)-1,2-diazepane-1-carbothioamide is unique due to its diazepane ring structure, which imparts specific chemical and biological properties. Unlike other similar compounds, it offers a distinct combination of reactivity and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61653-61-0 |
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Molecular Formula |
C12H16ClN3S |
Molecular Weight |
269.79 g/mol |
IUPAC Name |
N-(4-chlorophenyl)diazepane-1-carbothioamide |
InChI |
InChI=1S/C12H16ClN3S/c13-10-4-6-11(7-5-10)15-12(17)16-9-3-1-2-8-14-16/h4-7,14H,1-3,8-9H2,(H,15,17) |
InChI Key |
RBDNCYOLFYAGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNN(CC1)C(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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